molecular formula C16H14BrN3O2 B406472 N-(4-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 306969-40-4

N-(4-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B406472
CAS RN: 306969-40-4
M. Wt: 360.2g/mol
InChI Key: BYQNXRCCTGRKKZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(4-Bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is represented by the linear formula C16H14BrN3O2 . The compound has a molecular weight of 360.213 .

Scientific Research Applications

Anticonvulsant Activity

  • Design and Synthesis as Anticonvulsants: A series of derivatives, including N-(4-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, were designed and synthesized for evaluation as anticonvulsant agents. Compounds in this series demonstrated significant anticonvulsant activities in experimental models (Ibrahim et al., 2013).

Analgesic and Anti-inflammatory Activities

  • Analgesic and Anti-inflammatory Applications: Some derivatives have been evaluated for their analgesic and anti-inflammatory activities. The bromophenyl azo derivative exhibited significant activity, comparable to standard drugs like pentazocine and aspirin (Gopa et al., 2001).

Antibacterial and Antifungal Agents

  • Synthesis for Antibacterial and Antifungal Activities: A group of compounds belonging to the this compound series were synthesized and showed potent antibacterial and antifungal activities. These activities were demonstrated against a range of bacterial and fungal strains (Kumar et al., 2013).

Antiproliferative Activities

  • Evaluation in Cancer Cell Lines: Certain derivatives, including the N-(4-bromophenyl) variant, have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. Notably, one compound showed significant activity against nasopharyngeal carcinoma cell lines (I‐Li Chen et al., 2013).

Free Radical Scavenging Activity

  • Antioxidant Mechanisms: A derivative, N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, has been reported to exhibit significant free radical scavenging activity. This study included in vitro methods and quantum chemistry calculations to understand its antioxidant mechanisms (Boudebbous et al., 2021).

properties

IUPAC Name

N-(4-bromophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c17-10-5-7-11(8-6-10)18-15(21)9-14-16(22)20-13-4-2-1-3-12(13)19-14/h1-8,14,19H,9H2,(H,18,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQNXRCCTGRKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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